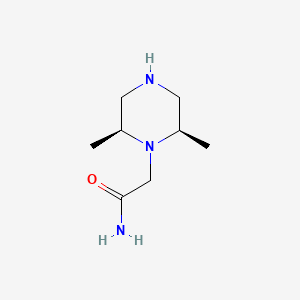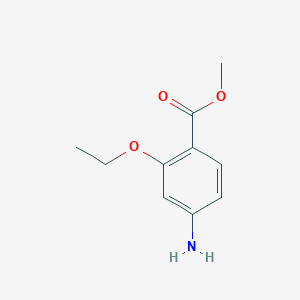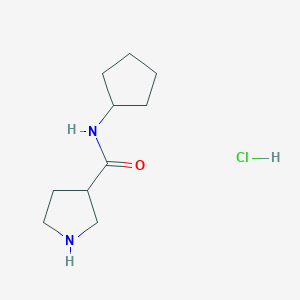
2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide
Descripción general
Descripción
2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide, also known as 2-MPZ, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of applications, such as in organic synthesis, enzyme inhibition, and drug design.
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide derivatives have been studied for their potential anticonvulsant properties. Severina et al. (2020) synthesized thioacetamide derivatives and evaluated their anticonvulsant activity. These compounds demonstrated moderate anticonvulsant effects in a model of pentylenetetrazole-induced seizures in rats, indicating their potential in epilepsy treatment. The study highlights the importance of structural modifications in enhancing biological activity and offers insights into the relationship between structure and anticonvulsant activity (Severina et al., 2020).
Antimicrobial and Anthelmintic Properties
Research by Khan et al. (2019) on the sulfonamides and alkylated piperazine derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) revealed significant antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited promising biological activities, highlighting their potential as multifunctional agents for treating various infections (Khan et al., 2019).
Anticancer Activities
The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives by Duran and Demirayak (2012) and their testing against a panel of human tumor cell lines indicated reasonable anticancer activity against melanoma-type cell lines. This research provides a foundation for the development of new anticancer agents based on the structure of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide derivatives (Duran & Demirayak, 2012).
Positive Inotropic Evaluation
A study by Wu et al. (2012) synthesized and evaluated the positive inotropic activity of (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides. These compounds showed favorable in vitro activity compared to the standard drug milrinone, indicating their potential in treating heart conditions by increasing the force of heart muscle contraction (Wu et al., 2012).
Propiedades
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6-3-10-4-7(2)11(6)5-8(9)12/h6-7,10H,3-5H2,1-2H3,(H2,9,12)/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXHUKQRFJSDGZ-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)


![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
